molecular formula C12H12N2O B2783047 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-69-2

3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2783047
CAS No.: 696646-69-2
M. Wt: 200.241
InChI Key: BGDVYQOYEPSTDI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 696646-69-2) is a high-purity chemical building block prized in medicinal chemistry for the construction of novel heterocyclic compounds. With the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol, this compound features a pyrazole core substituted with a 3,4-dimethylphenyl group and a reactive aldehyde functionality . The aldehyde group is a key synthetic handle, enabling its use in cyclocondensation and other reactions to generate more complex structures, such as quinoline-2,5-dione derivatives . This compound serves as a key precursor in the synthesis of libraries of molecules for biological screening. Pyrazole-carbaldehyde derivatives are investigated for their diverse pharmacological activities, which include potential antimicrobial , anti-inflammatory, and anticancer effects . Researchers utilize this scaffold to develop new agents against a range of bacterial and fungal pathogens . The presence of the formyl group is often critical for activity, as its conjugation with other pharmacophores can be responsible for the observed biological properties of the resulting derivatives . The product is available for research and development purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVYQOYEPSTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of pyrazole compounds exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Pyrazole derivatives have been synthesized and tested for their anti-inflammatory properties. For instance, compounds derived from 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes showed significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
  • Antitumor Activity : Certain pyrazole derivatives have been evaluated for their antitumor properties. Studies indicate that compounds containing the pyrazole ring can inhibit the growth of cancer cells, such as A549 lung cancer cells, through mechanisms that induce apoptosis .

Case Study 1: Anti-inflammatory Activity

A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory activity. Among these, specific compounds exhibited maximum activity similar to diclofenac sodium, indicating their potential as therapeutic agents in treating inflammatory conditions .

Case Study 2: Antitumor Efficacy

Research on novel pyrazole derivatives demonstrated their effectiveness against A549 lung cancer cells. The most potent compound induced significant apoptosis in these cells, suggesting that modifications to the pyrazole structure can enhance anticancer properties .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityReference
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeAnti-inflammatorySelvam et al., 2014
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeAntitumorAmer et al., 2020
N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)Anti-inflammatoryEl-Sayed et al., 2016

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit varied biological activities depending on the substituents on the phenyl ring and the pyrazole core. Below is a detailed comparison of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents on Pyrazole Ring Key Properties/Activities References
This compound 3,4-dimethylphenyl at position 3 Commercial availability; potential antimicrobial activity inferred from analogues .
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) Furan-2-yl at position 3 Antimicrobial : MIC = 1–4 µg/mL (bacteria); DNA gyrase inhibition : IC₅₀ = 3.19 µM .
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) 4-methoxyphenyl at position 3 Superior to Amoxicillin against E. coli; broad-spectrum antifungal activity .
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-difluorophenyl at position 3 Structural data confirmed via crystallography; biological activity not reported .
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Benzoyl at position 1, phenyl at position 3 Antioxidant : IC₅₀ = 12.8 µM (DPPH assay); anti-inflammatory activity .
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-bromophenyl at position 3 Antimicrobial and antitumor potential inferred from pyrazole class .

Physicochemical Properties

  • 3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1020703-68-7) has a predicted density of 1.14 g/cm³ and boiling point of 469.9°C , suggesting high thermal stability . Similar properties are expected for the target compound.

Biological Activity

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H13_{13}N\O
  • Molecular Weight : 199.24 g/mol

The structure includes a pyrazole ring with a carbaldehyde functional group, which contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit various microbial strains. Preliminary studies suggest potential effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .
  • Anti-inflammatory Properties : It has shown promise in modulating inflammatory pathways, possibly through enzyme inhibition related to inflammatory responses .
  • Antidepressant Potential : The compound has been evaluated for its antidepressant activity through in silico assessments, indicating interactions with serotonin receptors that may lead to selective serotonin reuptake inhibition .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding : It could bind to specific receptors on cell surfaces, thereby modulating cellular responses and signaling pathways .

Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
This compound32Antimicrobial
Standard Antibiotic16Antimicrobial

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested against COX-2 inhibition. Results indicated that it could reduce inflammation markers significantly in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Treatment GroupInhibition (%)Control Group
Compound Treatment75%Vehicle Control

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

  • Potassium permanganate (KMnO₄) in a water-pyridine system oxidizes the aldehyde to 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (yield: 85–92%) .

  • Subsequent esterification with ethanol under acidic conditions produces the corresponding ethyl ester .

Reagent/ConditionsProductYieldSource
KMnO₄ (H₂O-pyridine)Pyrazole-4-carboxylic acid85–92%
Ethanol (H⁺)Ethyl pyrazole-4-carboxylate78%

Reduction Reactions

The aldehyde moiety is reduced to hydroxymethyl or chloromethyl derivatives:

  • Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 4-(hydroxymethyl)pyrazole .

  • Thionyl chloride (SOCl₂) converts the hydroxymethyl intermediate to 4-(chloromethyl)pyrazole , a precursor for Wittig reactions .

ReagentProductApplicationSource
NaBH₄ (MeOH)4-(Hydroxymethyl)pyrazoleIntermediate for alkylation
SOCl₂4-(Chloromethyl)pyrazoleSynthesis of phosphonium salts

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and related condensations:

  • Reaction with acetophenones in ethanol/NaOH yields α,β-unsaturated ketones (e.g., chalcone derivatives) .

  • Condensation with malonic acid under microwave irradiation produces propenoic acids (yield: 88–95%) .

Example Reaction Pathway:

  • Chalcone Formation

    Aldehyde+AcetophenoneNaOH/EtOHChalcone\text{Aldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone}

    Conditions: Room temperature, 6–8 hours.

Nucleophilic Addition

The aldehyde reacts with nitrogen nucleophiles to form hydrazones and oximes:

  • Hydrazine hydrate yields pyrazole-4-carbaldehyde hydrazone , a precursor for heterocyclic scaffolds .

  • Hydroxylamine hydrochloride forms the corresponding oxime .

NucleophileProductApplicationSource
NH₂NH₂·H₂OHydrazoneCyclization to oxadiazoles
NH₂OH·HClOximeLigand for metal complexes

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

  • Reaction with activated arenes (e.g., anisole) in the presence of BF₃·Et₂O generates aryl-substituted pyrazoles via hydroxyalkylation .

Key Example:

Aldehyde+AnisoleBF₃\cdotpEt₂O4-(4-Methoxyphenyl)pyrazole\text{Aldehyde} + \text{Anisole} \xrightarrow{\text{BF₃·Et₂O}} \text{4-(4-Methoxyphenyl)pyrazole}

Yield: 70–75% .

Miscellaneous Reactions

  • Wittig Reaction: Chloromethyl derivatives react with triphenylphosphine to form phosphonium salts, which undergo Wittig reactions with aldehydes to yield 4-arylethenylpyrazoles .

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) produces α,β-unsaturated nitriles.

Q & A

Q. Q1. What are the standard synthetic protocols for 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step routes, such as:

  • Vilsmeier-Haack formylation : Reacting 3-(3,4-dimethylphenyl)-1H-pyrazole with DMF and POCl₃ under controlled temperatures (0–5°C) to introduce the aldehyde group at the 4-position .
  • Nucleophilic substitution : Using K₂CO₃ as a base catalyst to facilitate aryloxy or chloro substitution at the pyrazole ring .
    Key factors affecting yield include reaction time (4–12 hours), temperature (reflux conditions for cyclization), and stoichiometric ratios of reagents. Impurities often arise from incomplete formylation or side reactions, requiring purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Q2. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/alkyl substituents. Discrepancies in peak splitting may indicate steric effects from the 3,4-dimethylphenyl group .
  • X-ray crystallography : Resolves bond angles (e.g., C4–CHO ~120°) and dihedral angles between the pyrazole ring and substituents, critical for understanding electronic delocalization .
  • FT-IR : Identifies the carbonyl stretch (C=O at ~1680 cm⁻¹) and N–H vibrations (if present) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Structural analogs : Substitutions at the 3,4-dimethylphenyl group or pyrazole ring alter steric/electronic profiles, impacting target binding .
    Methodological approach :
    • Perform dose-response curves across multiple assays.
    • Use computational docking (e.g., AutoDock Vina) to compare binding affinities with protein targets (e.g., EGFR or DNA gyrase) .

Q. Q4. What strategies optimize regioselectivity during pyrazole ring functionalization?

Answer: Regioselectivity challenges occur during electrophilic substitution (e.g., nitration, halogenation):

  • Directing groups : The 3,4-dimethylphenyl group acts as an electron-donating substituent, directing electrophiles to the 5-position of the pyrazole ring .
  • Catalytic control : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and favor specific regioisomers .
    Validation requires HPLC-MS to quantify isomer ratios and DFT calculations to map electron density distributions .

Q. Q5. How does the compound’s stability under varying pH and temperature conditions impact formulation for pharmacological studies?

Answer:

  • pH stability : Degradation occurs in alkaline conditions (pH >9) via aldehyde oxidation. Buffered solutions (pH 4–7) are recommended for in vitro assays .
  • Thermal stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) .
    Experimental design :
    • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
    • Lyophilization for long-term storage .

Q. Q6. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aldehyde group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack by amines or hydrazines .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
    Experimental validation involves tracking reaction progress via TLC and isolating intermediates (e.g., hydrazone derivatives) .

Data Analysis and Interpretation

Q. Q7. How should researchers address inconsistent crystallographic data for structurally similar pyrazole derivatives?

Answer: Contradictions in bond lengths/angles (e.g., C–N vs. C–O distances) may stem from:

  • Crystal packing effects : Compare multiple datasets (e.g., Cambridge Structural Database) .
  • Tautomerism : The 1H-pyrazole tautomer may adopt different conformers in the solid state .
    Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions and validate with powder XRD .

Q. Q8. What are the limitations of current QSAR models for predicting this compound’s bioactivity?

Answer:

  • Data scarcity : Few analogs with reported IC₅₀ values limit training datasets .
  • Descriptor selection : Traditional 2D descriptors (e.g., logP) may fail to capture steric effects from the 3,4-dimethylphenyl group.
    Improvement strategies :
    • Incorporate 3D descriptors (e.g., molecular polarizability) from Gaussian calculations .
    • Use machine learning (e.g., random forest) to handle non-linear relationships .

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